REACTION_CXSMILES
|
[Li]CCCC.Br[C:7]1[CH:8]=[N:9][C:10]([C:13]2[CH:18]=[CH:17][C:16]([O:19][C:20]([F:23])([F:22])[F:21])=[CH:15][CH:14]=2)=[N:11][CH:12]=1.CN([CH:27]=[O:28])C>C1COCC1>[F:21][C:20]([F:23])([F:22])[O:19][C:16]1[CH:17]=[CH:18][C:13]([C:10]2[N:9]=[CH:8][C:7]([CH:27]=[O:28])=[CH:12][N:11]=2)=[CH:14][CH:15]=1
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 30 s
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at −90° C. for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
quenched with aqueous NH4Cl
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was partitioned between EtOAc and water
|
Reaction Time |
30 s |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(C=C1)C1=NC=C(C=N1)C=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.778 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |